(1-Amino-4,4-dimethylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-4,4-dimethylcyclohexyl)methanol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, which is further substituted with two methyl groups at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4,4-dimethylcyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) in the presence of an appropriate solvent like methanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 1-amino-4,4-dimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Amino-4,4-dimethylcyclohexyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1-Aminomethyl-4,4-dimethylcyclohexyl)methanol: Similar structure with an aminomethyl group instead of an amino group.
4,4-Dimethylcyclohexanol: Lacks the amino group but has a similar cyclohexane ring structure.
Cyclohexanemethanol: Similar structure but without the methyl substitutions.
Uniqueness
(1-Amino-4,4-dimethylcyclohexyl)methanol is unique due to the presence of both amino and hydroxyl groups on a highly substituted cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-amino-4,4-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-9(10,7-11)6-4-8/h11H,3-7,10H2,1-2H3 |
InChI Key |
CWNXLKMNCCBSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.